Akt1/2 kinase inhibitor

allosteric inhibition ATP‑competitive cell death kinetics

Akt1/2 kinase inhibitors are precision tools that directly target the PI3K/AKT/mTOR pathway. Allosteric inhibitors like BAY 1125976 (Akt1 IC₅₀=5.2 nM, Akt2 IC₅₀=18 nM) and Akti‑1/2 (Akt1 IC₅₀=58 nM, Akt2 IC₅₀=210 nM) maintain apoptotic induction even after compound washout, a critical advantage over reversible ATP‑competitive agents. For sustained pathway inhibition in ex vivo models or isoform‑selective studies (e.g., Akt2‑amplified ovarian/pancreatic cancers), these allosteric inhibitors minimize confounding Akt3 off‑target effects. Choose this class for irreversible target engagement and mechanistic consistency.

Molecular Formula C36H32F3N7O4
Molecular Weight 683.7 g/mol
Cat. No. B12062303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt1/2 kinase inhibitor
Molecular FormulaC36H32F3N7O4
Molecular Weight683.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=C(N=C6C=C7C(=NC=N7)C=C6N5)C8=CC=CC=C8.C(=O)(C(F)(F)F)O.O
InChIInChI=1S/C34H29N7O.C2HF3O2.H2O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33;3-2(4,5)1(6)7;/h1-13,18-19,21,25,38H,14-17,20H2,(H,39,42);(H,6,7);1H2
InChIKeyGXGCSBFXFZDOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akt1/2 Kinase Inhibitor Compound Class: Comparative Potency, Selectivity, and Clinical Positioning for Targeted Cancer Research Procurement


Akt1/2 kinase inhibitors constitute a critical class of targeted anticancer agents that modulate the PI3K/AKT/mTOR signaling pathway. These compounds are categorized by their mechanism of action as either ATP‑competitive inhibitors (e.g., ipatasertib, capivasertib, afuresertib) or allosteric inhibitors (e.g., MK‑2206, BAY 1125976, Akti‑1/2) [1]. The compound class exhibits distinct isoform selectivity profiles, with Akt1 and Akt2 inhibition being pivotal for modulating tumor cell proliferation and survival [2]. Procurement decisions must consider the specific kinase inhibition profile, as therapeutic efficacy and off‑target toxicity vary significantly between pan‑Akt and isoform‑selective inhibitors.

Why Akt1/2 Kinase Inhibitors Cannot Be Interchanged: Evidence‑Based Differentiation in Potency, Isoform Selectivity, and Mechanism of Action


Akt inhibitors exhibit profound mechanistic and pharmacologic divergence that precludes generic substitution. Allosteric inhibitors bind to the pleckstrin homology (PH) domain, inducing a conformation that prevents membrane localization and subsequent phosphorylation, whereas ATP‑competitive inhibitors directly occupy the ATP‑binding pocket of the kinase domain [1]. This mechanistic distinction translates to differential cell‑killing kinetics, with allosteric inhibitors demonstrating sustained apoptotic induction even after drug washout, while ATP‑competitive inhibitors exhibit reversible, dose‑dependent effects [2]. Furthermore, isoform selectivity varies dramatically across the class: compounds like BAY 1125976 and Akti‑1/2 selectively target Akt1/2 while sparing Akt3, whereas pan‑Akt inhibitors such as capivasertib and ipatasertib inhibit all three isoforms with varying potency ratios [3]. These parameters directly impact both target engagement and off‑target toxicity profiles, making empirical selection based on quantitative evidence essential.

Akt1/2 Kinase Inhibitor Comparative Evidence: Head‑to‑Head Potency, Selectivity, and Washout‑Resistant Cell Death Data


Allosteric vs. ATP‑Competitive Inhibitors: Direct Head‑to‑Head Comparison of Cell Death Induction and Washout Resistance

A direct head‑to‑head comparison of allosteric (MK‑2206, miransertib, ARQ 751) and ATP‑competitive (GSK690693, ipatasertib) Akt inhibitors across a panel of cancer cell lines with diverse PI3K/AKT‑activating lesions demonstrates that allosteric inhibitors induce significantly higher percentages of cell death after 4 days of treatment. Crucially, washout experiments comparing the allosteric inhibitor ARQ 751 with the ATP‑competitive inhibitor ipatasertib reveal that cell death induction by allosteric inhibition is sustained after drug removal, whereas ATP‑competitive inhibition is reversible [1].

allosteric inhibition ATP‑competitive cell death kinetics washout resistance

Isoform‑Selective Potency: BAY 1125976 vs. Akti‑1/2 vs. Pan‑Akt Inhibitors

BAY 1125976 exhibits potent, isoform‑selective inhibition of Akt1 (IC50 = 5.2 nM) and Akt2 (IC50 = 18 nM) at 10 µM ATP, while demonstrating minimal activity against Akt3 (IC50 = 427 nM), representing up to 86‑fold selectivity . In contrast, Akti‑1/2 inhibits Akt1 (IC50 = 58 nM) and Akt2 (IC50 = 210 nM) with 36‑fold selectivity over Akt3 (IC50 = 2.12 µM) [1]. Pan‑Akt inhibitors such as ipatasertib and capivasertib potently inhibit all three isoforms with less pronounced selectivity .

isoform selectivity Akt1 Akt2 Akt3 allosteric

Kinase Selectivity Profiling: MK‑2206 vs. Ipatasertib

MK‑2206, an allosteric Akt1/2/3 inhibitor, demonstrates remarkable selectivity with no inhibitory activity against 250 other protein kinases . In contrast, the ATP‑competitive pan‑Akt inhibitor ipatasertib, when screened against a panel of 230 kinases, inhibits three non‑Akt kinases (PRKG1α, PRKG1β, and p70S6K) by >70% at 1 µM, with IC50 values of 98 nM, 69 nM, and 860 nM, respectively. Ipatasertib exhibits >100‑fold selectivity for Akt1 over p70S6K but only >10‑fold selectivity over PKG1 .

kinase selectivity off‑target AGC kinases PKA

Clinical Efficacy Network Meta‑Analysis: Capivasertib vs. Ipatasertib vs. MK‑2206

A systematic review and network meta‑analysis of 34 studies (6,710 patients) evaluated the efficacy of Akt inhibitors capivasertib, ipatasertib, and MK‑2206 in cancer patients. The analysis concluded that capivasertib demonstrated superior efficacy for treating solid cancers, particularly breast cancer, compared to ipatasertib and MK‑2206 [1]. Pairwise meta‑analysis confirmed that PI3K/AKT inhibitors are highly effective in patients with genetic mutations (e.g., PIK3CA, PTEN) but are associated with poor safety profiles [1].

clinical efficacy network meta‑analysis breast cancer solid tumors

Cell‑Free Potency Head‑to‑Head: Afuresertib vs. Ipatasertib vs. Capivasertib

Afuresertib exhibits sub‑nanomolar potency against Akt1 with a Ki of 0.08 nM, representing a 62.5‑fold improvement over ipatasertib (Akt1 IC50 = 5 nM) and a 37.5‑fold improvement over capivasertib (Akt1 IC50 = 3 nM) . For Akt2, afuresertib (Ki = 2 nM) is 9‑fold more potent than ipatasertib (IC50 = 18 nM) and 4‑fold more potent than capivasertib (IC50 = 8 nM).

Ki IC50 Akt1 Akt2 ATP‑competitive

Akt1/2 Kinase Inhibitor Application Scenarios: Evidence‑Guided Selection for Cancer Research and Drug Discovery


Washout‑Resistant Apoptosis Induction in Ex Vivo Tumor Models

When experimental design necessitates sustained pathway inhibition after compound removal (e.g., ex vivo tumor slice cultures, short‑term drug exposure followed by washout and extended culture), allosteric Akt1/2 inhibitors such as MK‑2206, BAY 1125976, or ARQ 751 are indicated. Direct head‑to‑head washout experiments confirm that allosteric inhibitors maintain cell death induction after drug removal, whereas ATP‑competitive inhibitors like ipatasertib exhibit complete reversal [1].

Isoform‑Selective Pathway Dissection in Akt1/2‑Driven Cancers

For research focused on the distinct roles of Akt1 and Akt2 in cancer biology—such as Akt2 amplification in ovarian and pancreatic cancers—isoform‑selective inhibitors like BAY 1125976 (Akt1 IC50 = 5.2 nM; Akt2 IC50 = 18 nM; 86‑fold selectivity over Akt3) or Akti‑1/2 (Akt1 IC50 = 58 nM; Akt2 IC50 = 210 nM; 36‑fold selectivity over Akt3) are preferred. These compounds minimize confounding effects from Akt3 inhibition [2].

High‑Potency Target Engagement in Cell‑Based Assays with Limited Compound Availability

Afuresertib, with its sub‑nanomolar Ki for Akt1 (0.08 nM), enables robust target engagement at extremely low concentrations, making it ideal for studies where compound solubility, cellular toxicity, or limited material availability are constraints. Its potency advantage over ipatasertib (62.5‑fold) and capivasertib (37.5‑fold) translates to lower effective working concentrations .

Clinically Validated Breast Cancer Research Models

Capivasertib has demonstrated superior efficacy in a 2024 network meta‑analysis of 6,710 cancer patients, ranking highest among Akt inhibitors for the treatment of solid tumors, particularly breast cancer [3]. For translational studies aiming to model clinically relevant efficacy or to benchmark novel Akt1/2 inhibitors, capivasertib serves as the most appropriate reference compound based on this clinical evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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